

ATI-1777: A Technical Overview of a "Soft" Topical JAK Inhibitor

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Compound of Interest		
Compound Name:	Lepzacitinib	
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Wayne, PA - ATI-1777 is a novel, investigational topical Janus kinase (JAK) 1/3 inhibitor developed by Aclaris Therapeutics for the potential treatment of inflammatory skin conditions, most notably atopic dermatitis. Engineered as a "soft" drug, ATI-1777 is designed for localized therapeutic action in the skin with rapid systemic metabolism to minimize potential side effects associated with systemic JAK inhibition. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ATI-1777, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

ATI-1777 was internally developed utilizing Aclaris Therapeutics' proprietary KINect® drug discovery platform. The rationale behind its development was to create a topical JAK inhibitor that could effectively manage the inflammation characteristic of diseases like atopic dermatitis while limiting systemic exposure. The "soft" drug approach involves designing a molecule that is active at the site of application but is quickly metabolized into a less active form upon entering systemic circulation. This design aims to provide a better safety profile compared to orally administered JAK inhibitors, which have been associated with systemic side effects.

ATI-1777 is a potent and selective inhibitor of JAK1 and JAK3. These enzymes are key components of the JAK-STAT signaling pathway, which is crucial in the signaling of multiple cytokines that drive the inflammatory and pruritic (itch) components of atopic dermatitis. By inhibiting JAK1 and JAK3, ATI-1777 is intended to block the signaling of pro-inflammatory cytokines at the source of the inflammation in the skin.

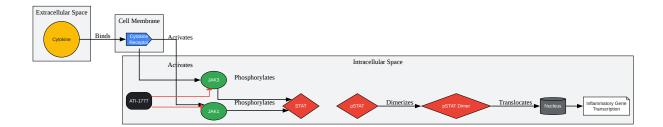


Mechanism of Action

ATI-1777 is an ethyl ester derivative designed to potently inhibit JAK1 and JAK3 within the skin. Upon absorption into the systemic circulation, it is rapidly hydrolyzed to its carboxylic acid metabolite, which has reduced JAK activity. This rapid metabolic inactivation is a key feature of its "soft" drug design, intended to minimize systemic adverse events. Enzymatic assays have demonstrated that ATI-1777 inhibits JAK1 and JAK3 with low nanomolar potency, while its activity against JAK2 and TYK2 is lower.

Signaling Pathway

The JAK-STAT signaling pathway is a critical mediator of the immune response in atopic dermatitis. The binding of pro-inflammatory cytokines to their receptors on the surface of immune cells activates associated JAKs. These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of genes involved in inflammation and immune response. ATI-1777, by inhibiting JAK1 and JAK3, disrupts this cascade.



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Figure 1: Simplified JAK-STAT Signaling Pathway and ATI-1777's Mechanism of Action.

Preclinical Development

The preclinical development program for ATI-1777 included studies on dermal penetration, pharmacokinetics (PK), and toxicity following topical application.

In Vitro Metabolism

In vitro metabolism studies in liver microsomes and hepatocytes from various nonclinical species and humans showed that ATI-1777 was rapidly metabolized. The half-life for the loss of the parent compound was ≤30 minutes in liver microsomes and ranged from 13.5 to 54.6 minutes in hepatocytes.

Pharmacokinetics

Intravenous administration of ATI-1777 in preclinical models was characterized by a mono-exponential pattern of elimination with a mean elimination half-life of less than one hour. Oral bioavailability was low. Importantly, systemic exposure to ATI-1777 was negligible following topical application to the dermis of minipigs, suggesting that plasma levels in humans would likely be significantly lower than the concentration needed to inhibit JAK1/3 in human whole blood (approximately 45 ng/mL).

Clinical Development

ATI-1777 has undergone Phase 2a and Phase 2b clinical trials for the treatment of atopic dermatitis.

Phase 2a Clinical Trial (ATI-1777-AD-201; NCT04598269)

This first-in-human, multicenter, randomized, double-blind, vehicle-controlled, parallel-group study evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in adult patients with moderate to severe atopic dermatitis.

Experimental Protocol:

• Study Design: Patients were randomized 1:1 to receive either ATI-1777 topical solution (2.0% w/w) or a vehicle solution.



- Treatment Regimen: The study medication was applied twice daily for 4 weeks to all areas with atopic dermatitis, with weekly study visits.
- Follow-up: A post-treatment follow-up visit occurred 2 weeks after the last dose.
- Primary Endpoint: The primary efficacy endpoint was the percentage change from baseline in the Eczema Area and Severity Index (EASI) score at week 4.
- Pharmacokinetic Sampling: A sparse sampling approach was used, with a total of 8 PK samples collected from each patient at various time points.

Results:

The trial achieved its primary endpoint, with the ATI-1777 treated group showing a statistically significant greater reduction in EASI score from baseline at week 4 compared to the vehicle-treated group. A preliminary analysis of pharmacokinetic data showed that over 86% of plasma samples in the ATI-1777 arm had concentrations below 1 ng/ml, and mean drug levels were not greater than 5% of the IC50 of ATI-1777.

Efficacy Endpoint	ATI-1777 (2.0% w/w)	Vehicle	p-value
Mean % Reduction in EASI Score at Week 4	74.4%	41.4%	<0.001

Table 1: Primary Efficacy Outcome of the Phase 2a Clinical Trial.

Phase 2b Clinical Trial (ATI-1777-AD-202; NCT05432596)

This multicenter, randomized, double-blind, vehicle-controlled, parallel-group study further evaluated the efficacy, safety, tolerability, and pharmacokinetics of ATI-1777 in patients aged 12 years and older with mild to severe atopic dermatitis.

Experimental Protocol:

• Study Design: The trial was designed to explore a range of concentrations and a once-daily regimen. Patients were randomized to receive ATI-1777 at concentrations of 0.5%, 1%, or



2% applied twice daily, or 2% applied once daily, or a vehicle.

- Formulation: ATI-1777 was developed as an emollient-containing spray formulation for this trial.
- Treatment Duration: 4 weeks.
- Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the EASI score at week 4.

Results:

The trial met its primary efficacy endpoint, with the ATI-1777 2% twice-daily (BID) group showing a statistically significant improvement in EASI score at week 4 compared to the vehicle group. The once-daily (QD) 2% formulation also showed a trend towards significance. Pharmacokinetic analysis confirmed minimal systemic exposure, with mean steady-state trough drug levels at week 4 being 0.319 ng/mL, representing 0.7% of the IC50 for JAK 1/3 inhibition in whole blood.

Treatment Group	Mean % Reduction in EASI Score at Week 4	p-value (vs. Vehicle)
ATI-1777 2% BID	69.7%	0.035
ATI-1777 2% QD	68.3%	0.086
Pooled Vehicle	58.7%	-

Table 2: Primary Efficacy Outcomes of the Phase 2b Clinical Trial.

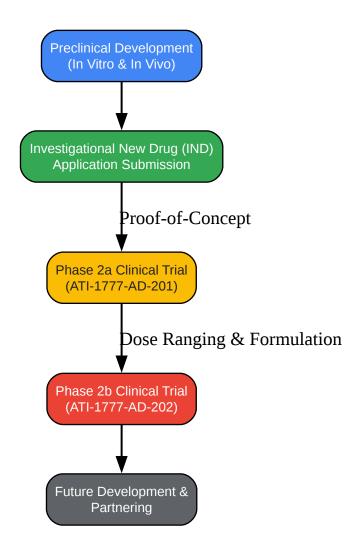
Safety and Tolerability

Across both Phase 2 trials, ATI-1777 was generally well-tolerated. No serious adverse events commonly associated with systemic JAK inhibitors, such as serious infections, malignancies, major adverse cardiovascular events (MACE), or thromboses, were reported in patients treated with ATI-1777. The most common adverse events were nasopharyngitis and application site pruritus.



Experimental Workflows

The clinical development of ATI-1777 followed a standard workflow for a topical dermatological drug candidate.



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Figure 2: Clinical Development Workflow for ATI-1777.

Conclusion

ATI-1777 represents a promising "soft" topical JAK 1/3 inhibitor for the treatment of atopic dermatitis. Its design for localized efficacy and rapid systemic metabolism has been supported by preclinical and clinical data demonstrating minimal systemic exposure and a favorable safety profile. The Phase 2 clinical program has shown statistically significant improvements in the signs and symptoms of atopic dermatitis. Further development and potential







commercialization partnerships will be crucial in determining the future role of ATI-1777 in the management of inflammatory skin diseases.

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